molecular formula C10H13ClN2O2 B13652102 4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride

4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride

Cat. No.: B13652102
M. Wt: 228.67 g/mol
InChI Key: ZWYIWPWUKWGMJC-UHFFFAOYSA-N
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Description

4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride is an organic compound with the chemical formula C9H11N3O2·HCl. It is a white crystalline solid, soluble in water and most organic solvents. This compound is primarily used as a dye and immunofluorescent staining reagent, commonly utilized in immunohistochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride typically involves the reaction of 4-formylbenzoic acid with dimethylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the final product by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often employs a one-pot synthesis method, where all reactants are combined in a single reaction vessel. This approach minimizes the need for intermediate purification steps and enhances overall yield. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Brominated benzoic acid derivatives.

Scientific Research Applications

4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in immunofluorescent staining to visualize specific proteins or cellular structures.

    Medicine: Investigated for its potential therapeutic properties in treating certain diseases.

    Industry: Utilized in the production of dyes and other chemical products .

Mechanism of Action

The mechanism of action of 4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride is unique due to its hydrazone functional group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring specific staining or labeling of biomolecules.

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

4-[(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C10H12N2O2.ClH/c1-12(2)11-7-8-3-5-9(6-4-8)10(13)14;/h3-7H,1-2H3,(H,13,14);1H

InChI Key

ZWYIWPWUKWGMJC-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=CC1=CC=C(C=C1)C(=O)O.Cl

Origin of Product

United States

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